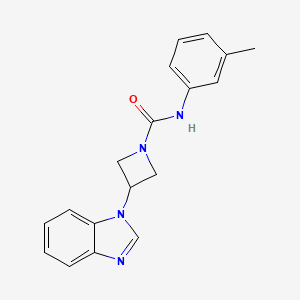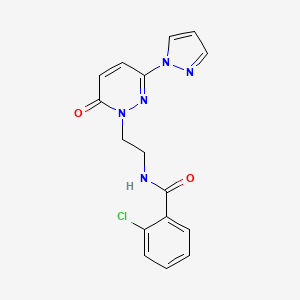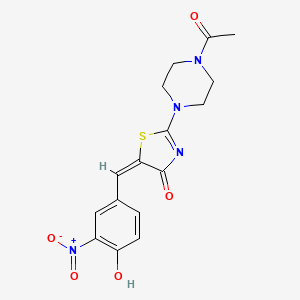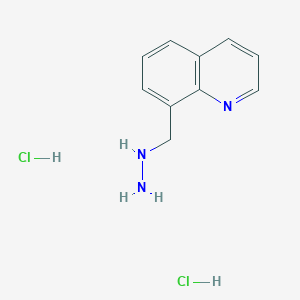
3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide, also known as BMA-1, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BMA-1 is a small molecule that belongs to the class of azetidine carboxamide compounds. It has a molecular weight of 352.43 g/mol and a chemical formula of C20H20N4O.
Mécanisme D'action
The exact mechanism of action of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been found to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide in lab experiments is its high purity level, which makes it easier to work with and ensures accurate results. 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is also relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of using 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide. One area of interest is the development of more potent and selective analogs of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide that can be used in cancer treatment. Another area of interest is the investigation of the potential use of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide in combination with other anticancer agents to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide involves several steps, including the reaction of 3-methylphenylamine with benzimidazole-1-carboxylic acid, followed by cyclization with ethyl chloroformate and azetidine-1-carboxylic acid. The final product is obtained through purification by column chromatography. The synthesis of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been optimized to produce high yields and purity levels, making it an attractive compound for scientific research.
Applications De Recherche Scientifique
3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has anticancer properties, and it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer.
Propriétés
IUPAC Name |
3-(benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-5-4-6-14(9-13)20-18(23)21-10-15(11-21)22-12-19-16-7-2-3-8-17(16)22/h2-9,12,15H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBONAMVQTACMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,3-benzodiazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2602581.png)
![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine](/img/structure/B2602582.png)
![N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2602584.png)
![Spiro[2.3]hexan-4-one](/img/structure/B2602585.png)




![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2602594.png)

![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)